molecular formula C9H9BrN2S B13671415 4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine

4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine

Cat. No.: B13671415
M. Wt: 257.15 g/mol
InChI Key: WQGLMPQAYRXADR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine typically involves the bromination of 5,6-dimethylbenzo[d]thiazol-2-amine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .

Mechanism of Action

The mechanism of action of 4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9BrN2S

Molecular Weight

257.15 g/mol

IUPAC Name

4-bromo-5,6-dimethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H9BrN2S/c1-4-3-6-8(7(10)5(4)2)12-9(11)13-6/h3H,1-2H3,(H2,11,12)

InChI Key

WQGLMPQAYRXADR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)Br)N=C(S2)N

Origin of Product

United States

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